molecular formula C9H5BrN2O4 B1484939 5-Bromo-2-cyano-4-nitrophenylacetic acid CAS No. 1805415-31-9

5-Bromo-2-cyano-4-nitrophenylacetic acid

Cat. No. B1484939
CAS RN: 1805415-31-9
M. Wt: 285.05 g/mol
InChI Key: LMCRVBVNLHFTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyano-4-nitrophenylacetic acid (5-BCNPA) is an organic compound that is used in a variety of scientific and medical research applications. It is a colorless, crystalline solid with a molecular formula of C10H7BrN2O4. 5-BCNPA has a variety of uses and has been studied extensively in the laboratory setting.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-4-nitrophenylacetic acid is not completely understood. However, it is believed that the compound binds to the active site of enzymes, preventing them from carrying out their normal functions. It is also believed that it binds to DNA, preventing its transcription and translation.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been shown to inhibit the activity of DNA-binding proteins, which can affect gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Bromo-2-cyano-4-nitrophenylacetic acid in laboratory experiments is its ability to bind to enzymes and DNA, allowing researchers to study their activity and interactions. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 5-Bromo-2-cyano-4-nitrophenylacetic acid could focus on developing more efficient synthesis methods, as well as exploring its potential applications in drug development and gene therapy. Additionally, further research could be done to understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore the potential of using this compound in combination with other compounds to study enzyme inhibition and DNA binding.

Scientific Research Applications

5-Bromo-2-cyano-4-nitrophenylacetic acid is used in a variety of scientific research applications, including the study of enzyme inhibition and DNA binding. It has been studied as an inhibitor of human cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been used to study the binding of DNA to proteins, as well as the binding of proteins to DNA.

properties

IUPAC Name

2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCRVBVNLHFTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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